Asterriquinol D dimethyl ether

Descripción general

Descripción

El éter dimetil de asterriquinol D es un metabolito fúngico derivado del hongo del suelo Aspergillus kumbius. Es conocido por sus propiedades citotóxicas, particularmente contra las líneas celulares de mieloma de ratón NS-1, con un valor de IC50 de 28 μg/mL . Además, exhibe actividad contra el parásito protozoario Tritrichomonas foetus .

Mecanismo De Acción

El éter dimetil de asterriquinol D ejerce sus efectos a través de varios mecanismos:

Citotoxicidad: Induce la muerte celular en las células cancerosas al interferir con los procesos celulares.

Actividad antiparasitaria: Inhibe el crecimiento de parásitos protozoarios al interrumpir sus vías metabólicas.

Objetivos y vías moleculares:

Células cancerosas: Se dirige a proteínas y enzimas específicas involucradas en la proliferación y supervivencia celular.

Parásitos protozoarios: Interrumpe las enzimas y vías metabólicas clave esenciales para la supervivencia de los parásitos.

Análisis Bioquímico

Biochemical Properties

Asterriquinol D dimethyl ether plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been found to inhibit mouse myeloma NS-1 cell lines with an IC50 of 28 μg/mL . Additionally, it exhibits activity against Tritrichomonas foetus . The compound’s interactions with these biomolecules suggest its potential as an antiparasitic and anticancer agent .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to be cytotoxic to NS-1 mouse myeloma cells, indicating its potential to disrupt cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits the growth of mouse myeloma cells by interfering with cellular processes at the molecular level . The compound’s ability to inhibit Tritrichomonas foetus further highlights its potential as an antiparasitic agent . These interactions suggest that this compound may act through enzyme inhibition or activation, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, with a stability period of up to four years . Long-term effects on cellular function are still being investigated, with initial findings indicating sustained cytotoxicity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects on mouse myeloma cells, while higher doses may lead to toxic or adverse effects . Threshold effects and potential toxicity at high doses are critical considerations in the compound’s application in research and therapeutic settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications .

Métodos De Preparación

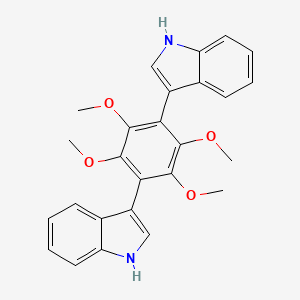

Rutas sintéticas y condiciones de reacción: El éter dimetil de asterriquinol D se puede sintetizar mediante una serie de reacciones orgánicas que involucran el acoplamiento de derivados de indol con un núcleo de tetrametoxibenceno. Los pasos clave generalmente incluyen:

Formación de derivados de indol: Comenzando con indol disponible comercialmente, se introducen varios grupos funcionales a través de reacciones de sustitución electrofílica.

Reacción de acoplamiento: Los derivados de indol luego se acoplan con un núcleo de tetrametoxibenceno bajo condiciones específicas, a menudo involucrando una reacción de acoplamiento cruzado catalizada por paladio.

Metilación: El paso final involucra la metilación de los grupos hidroxilo para formar el derivado de éter dimetil.

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para el éter dimetil de asterriquinol D no están bien documentados, el enfoque general implicaría optimizar la ruta sintética para la producción a gran escala. Esto incluye:

Optimización de las condiciones de reacción: Garantizar un alto rendimiento y pureza a través de condiciones de reacción controladas.

Purificación: Utilizando técnicas como la cromatografía en columna y la recristalización para obtener el compuesto puro.

Control de calidad: Implementar medidas estrictas de control de calidad para garantizar la consistencia y la seguridad del producto final.

Análisis De Reacciones Químicas

El éter dimetil de asterriquinol D experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir el compuesto en su forma correspondiente de hidroquinona.

Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en los anillos de indol.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.

Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Electrófilos como halógenos o grupos nitro en presencia de un catalizador ácido de Lewis.

Productos principales formados:

Productos de oxidación: Derivados de quinona.

Productos de reducción: Derivados de hidroquinona.

Productos de sustitución: Varios derivados de indol sustituidos.

Aplicaciones Científicas De Investigación

Research Applications

- Cytotoxicity Studies

- Antimicrobial Activity

- Biological Activity Profiling

Case Studies

Potential Therapeutic Applications

Given its cytotoxic and antimicrobial properties, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to selectively induce apoptosis in cancer cells could lead to the development of novel chemotherapeutic agents.

- Antimicrobial Agents : With rising antibiotic resistance, compounds like this compound may serve as vital resources for new antibiotic development.

- Natural Product Chemistry : The exploration of this compound contributes to the broader field of natural products, which continues to yield valuable pharmacological agents.

Comparación Con Compuestos Similares

El éter dimetil de asterriquinol D es único debido a sus características estructurales específicas y actividades biológicas. Los compuestos similares incluyen:

Asterriquinol A, B y C: Otros miembros de la familia asterriquinol con diferentes grados de actividades citotóxicas y antiparasitarias.

Bis-indolil bencenoides: Compuestos con motivos estructurales similares pero diferentes actividades biológicas.

Singularidad:

Características estructurales: La presencia de un núcleo de tetrametoxibenceno acoplado con anillos de indol.

Actividad biológica: Propiedades citotóxicas y antiparasitarias específicas que lo distinguen de otros compuestos relacionados.

Actividad Biológica

Asterriquinol D dimethyl ether, a bis-indolyl benzenoid compound, is primarily derived from the fungal species Aspergillus kumbius. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and cytotoxic properties. The following sections detail its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 429.180 g/mol. Its structure is characterized by a bis-indole framework, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.180 g/mol |

| CAS Number | 287117-66-2 |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against various pathogens, including ESKAPE pathogens, which are known for their multidrug resistance. In a study assessing the antibacterial activity of several compounds, this compound demonstrated significant inhibition against multiple strains:

| Pathogen | Inhibition (%) at 100 µg/mL |

|---|---|

| MSSA | 48.2 |

| MRSA | 62.3 |

| VREF | 50.9 |

| VSEF | 50.9 |

These results indicate that this compound exhibits moderate antibacterial activity, particularly against MRSA and VREF strains, suggesting potential as a therapeutic agent in treating resistant infections .

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. It has been shown to be cytotoxic to NS-1 mouse myeloma cells and exhibited selective cytotoxicity against several human cancer cell lines, including:

- Hep G2 (human hepatocellular carcinoma)

- HT29 (human colorectal adenocarcinoma)

- A549 (human lung carcinoma)

In vitro studies revealed IC50 values ranging from 5.5 µM to 9.4 µM against different cancer cell lines, indicating potent anti-proliferative effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to disrupt cellular processes in both bacterial and cancer cells may be linked to its structural properties as a bis-indolyl benzenoid.

Case Studies and Research Findings

A comprehensive review of bioactive compounds isolated from marine-derived fungi highlighted this compound as one of the significant metabolites with promising biological activities . Another study confirmed its effectiveness against Gram-positive bacteria and its potential synergistic effects with conventional antibiotics like oxacillin against MRSA strains .

Summary of Key Research Findings

- Antibacterial Efficacy : Effective against MSSA and MRSA with inhibition rates of 48.2% and 62.3%, respectively.

- Cytotoxic Effects : Demonstrated significant cytotoxicity in various cancer cell lines with IC50 values between 5.5 µM and 9.4 µM.

- Potential Therapeutic Applications : Due to its antimicrobial and anticancer properties, it holds promise for further research in drug development.

Propiedades

IUPAC Name |

3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDFRJCVQJIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.